molecular formula C13H16N4O5 B12709410 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione CAS No. 134333-64-5

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B12709410
CAS No.: 134333-64-5
M. Wt: 308.29 g/mol
InChI Key: LBTKTZHREVLEHD-IVZWLZJFSA-N
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Description

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an imidazole ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor, such as a diol, under acidic or basic conditions.

    Introduction of the Imidazole Ring: This can be achieved through the condensation of an appropriate aldehyde or ketone with an amine, followed by cyclization.

    Formation of the Pyrimidine Ring: This step involves the condensation of a suitable precursor, such as a diamine, with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imidazole and pyrimidine rings can be reduced under suitable conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Reduced imidazole and pyrimidine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione: Lacks the methyl group on the imidazole ring.

    1-(4-Hydroxy-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione: Lacks the hydroxymethyl group on the tetrahydrofuran ring.

Uniqueness

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

134333-64-5

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-methylimidazol-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O5/c1-16-3-2-14-11(16)7-5-17(13(21)15-12(7)20)10-4-8(19)9(6-18)22-10/h2-3,5,8-10,18-19H,4,6H2,1H3,(H,15,20,21)/t8-,9+,10+/m0/s1

InChI Key

LBTKTZHREVLEHD-IVZWLZJFSA-N

Isomeric SMILES

CN1C=CN=C1C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN1C=CN=C1C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O

Origin of Product

United States

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